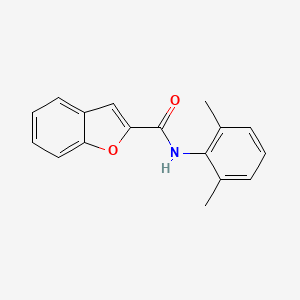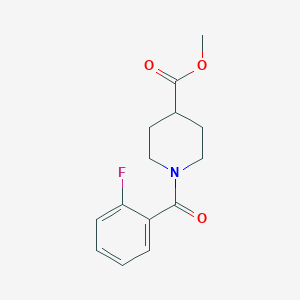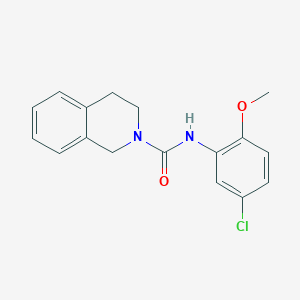
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, also known as DCNA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCNA is a member of the acrylamide family of compounds, which are widely used in various fields, including chemistry, biology, and medicine. In
作用机制
The mechanism of action of N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide is complex and involves several pathways. This compound works by inhibiting the activity of enzymes that are essential for various cellular processes, including DNA replication, cell division, and protein synthesis. This compound also modulates the activity of ion channels and receptors in the brain, which are important for various neurological processes.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also modulates the activity of ion channels and receptors in the brain, which are important for various neurological processes, including learning and memory.
实验室实验的优点和局限性
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound is also stable under various conditions, which makes it ideal for long-term experiments. However, this compound also has some limitations for lab experiments. This compound is a toxic compound that requires special handling and disposal. This compound is also expensive, which limits its use in large-scale experiments.
未来方向
There are several future directions for the study of N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide. One of the most promising directions is in the field of cancer research. This compound has shown promising results in inhibiting the growth of various cancer cells, and further studies are needed to explore its potential applications in cancer treatment. Another promising direction is in the field of neuroscience. This compound has shown potential applications in the treatment of various neurological disorders, and further studies are needed to explore its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the fields of cancer research and neuroscience, and further studies are needed to explore its potential applications in these fields. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
合成方法
The synthesis of N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,5-dichloroaniline and 3-nitrocinnamic acid in the presence of a catalyst. The resulting product is then purified through various methods, including recrystallization and column chromatography.
科学研究应用
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of enzymes that are essential for cancer cell growth, such as DNA topoisomerase II and tubulin.
This compound has also been studied for its potential applications in the field of neuroscience. This compound has been shown to modulate the activity of ion channels and receptors in the brain, which are important for various neurological processes, including learning and memory. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-5-6-13(17)14(9-11)18-15(20)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVQSJGMIIOMCU-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)




![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)

![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)

![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)